(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Description
Structural Classification and Nomenclature
This compound belongs to a specialized class of nitrogen-containing heterocyclic compounds that combine the structural features of azabicyclic systems with triazole pharmacophores. The compound's systematic name reflects its complex three-dimensional architecture, where the 8-azabicyclo[3.2.1]octane core provides the fundamental structural framework while the 2H-1,2,3-triazol-2-yl substituent at the 3-position introduces additional pharmacological functionality.
The molecular formula C₉H₁₅ClN₄ corresponds to a molecular weight of 214.70 grams per mole, with the hydrochloride salt form enhancing water solubility and crystalline properties essential for analytical characterization and potential pharmaceutical applications. The stereochemical designation (1R,5S) indicates the absolute configuration at the bridgehead carbons, which is crucial for biological activity as enantiomeric forms often exhibit significantly different pharmacological profiles in azabicyclic alkaloid systems.
The compound's classification system places it within multiple overlapping categories. Structurally, it represents a triazole derivative incorporating the five-membered heterocyclic ring containing three nitrogen atoms in the 1,2,3-arrangement. Simultaneously, it functions as an alkaloid analog due to its azabicyclic core structure, which shares fundamental architectural similarities with naturally occurring tropane alkaloids. The Chemical Abstracts Service has assigned the unique identifier 1820615-78-8 to this specific stereoisomeric form, distinguishing it from other possible configurational variants.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₄ |
| Molecular Weight | 214.70 g/mol |
| Chemical Abstracts Service Number | 1820615-78-8 |
| International Union of Pure and Applied Chemistry Name | 3-(2h-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride |
| Stereochemical Configuration | (1R,5S) |
| Salt Form | Hydrochloride |
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures. The 8-azabicyclo[3.2.1]octane designation describes the bicyclic framework where the nitrogen atom occupies the 8-position, bridging the two rings in a configuration that creates the characteristic rigid three-dimensional structure. The numerical descriptor [3.2.1] indicates the number of atoms in each bridge connecting the bridgehead positions, specifically three atoms in one bridge, two in another, and one in the third.
Historical Context of Azabicyclic Alkaloid Derivatives
The development and study of azabicyclic alkaloid derivatives trace their origins to the investigation of naturally occurring tropane alkaloids, which have been recognized for their distinctive biological activities for over a century. The 8-azabicyclo[3.2.1]octane scaffold serves as the central structural core of the tropane alkaloid family, representing one of nature's most successful frameworks for creating bioactive molecules with significant pharmacological properties.
Historical research into tropane alkaloids began with the isolation and characterization of compounds such as tropinone from various plant sources, particularly species within the Solanaceae family. Tropinone, with the molecular formula C₈H₁₃NO and systematic name (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one, established the fundamental structural template that would inspire decades of synthetic research. Early investigations revealed that modifications to this core structure could dramatically alter biological activity, leading to sustained interest in developing synthetic analogs with enhanced selectivity and potency.
The evolution from natural product isolation to synthetic modification accelerated during the mid-twentieth century as researchers developed increasingly sophisticated methods for constructing azabicyclic frameworks. The recognition that the rigid three-dimensional structure of the azabicyclo[3.2.1]octane system provided an ideal scaffold for presenting pharmacophores in defined spatial arrangements sparked intensive research into synthetic methodologies for accessing these architectures.
Synthetic approaches to azabicyclic alkaloid derivatives have evolved through several distinct phases. Early methods relied heavily on classical cyclization reactions and rearrangements, including Beckmann rearrangements and intramolecular cyclization strategies. These traditional approaches, while effective, often suffered from limitations in stereoselectivity and required extensive optimization to achieve satisfactory yields of the desired stereoisomers.
The introduction of organocatalytic methods represented a significant advancement in the field, enabling more controlled and selective construction of azabicyclic frameworks. Researchers developed sophisticated cascade reactions combining multiple bond-forming processes in single synthetic operations, dramatically improving the efficiency of azabicyclic alkaloid synthesis. These methodologies demonstrated particular effectiveness in controlling the stereochemical outcome of cyclization reactions, addressing one of the primary challenges in this area of synthetic chemistry.
Table 2: Historical Milestones in Azabicyclic Alkaloid Research
| Time Period | Development | Significance |
|---|---|---|
| Early 1900s | Natural tropane alkaloid isolation | Established fundamental structural templates |
| Mid-1900s | First synthetic approaches | Demonstrated feasibility of artificial construction |
| 1980s-1990s | Structure-activity relationship studies | Revealed critical structural requirements for biological activity |
| 2000s | Organocatalytic methodologies | Enabled stereoselective synthesis |
| 2010s-Present | Click chemistry applications | Facilitated triazole incorporation |
Significance in Modern Organic and Medicinal Chemistry
The significance of this compound in contemporary chemical research extends across multiple dimensions of organic and medicinal chemistry. The compound represents a convergence of two highly successful pharmacophoric elements: the azabicyclic alkaloid framework and the triazole heterocycle, creating opportunities for novel biological activities and synthetic methodologies.
In medicinal chemistry, the incorporation of triazole moieties into azabicyclic frameworks has emerged as a particularly promising strategy for developing compounds with enhanced pharmacological properties. Triazoles possess favorable physicochemical characteristics, including metabolic stability, hydrogen bonding capabilities, and appropriate lipophilicity profiles that contribute to drug-like properties. The specific 1,2,3-triazole isomer present in this compound has demonstrated particular utility in medicinal chemistry applications due to its resistance to metabolic degradation and its ability to engage in beneficial interactions with biological targets.
The rigid three-dimensional structure of the azabicyclo[3.2.1]octane core provides several advantages in drug design contexts. This framework constrains molecular conformations, reducing entropy penalties associated with binding to biological targets and potentially enhancing selectivity through precise spatial presentation of functional groups. Research has demonstrated that compounds incorporating this structural motif can achieve high affinity and selectivity for various biological targets, particularly those involved in neurotransmitter systems.
Recent investigations into compounds with structural similarities to this compound have revealed promising biological activities. Studies examining 2β-(1,2,3-triazol)substituted tropanes demonstrated high affinities for dopamine transporters, with some analogs achieving nanomolar or subnanomolar binding affinities. These findings suggest that triazole-substituted azabicyclic compounds may represent valuable leads for developing therapeutic agents targeting central nervous system disorders.
The synthetic accessibility of this compound class has been enhanced through advances in click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions that enable efficient triazole formation. These methods have proven particularly valuable for introducing triazole substituents onto preformed azabicyclic frameworks, providing flexible synthetic routes that can accommodate diverse substitution patterns and enable structure-activity relationship studies.
Table 3: Contemporary Research Applications
| Research Area | Application | Key Findings |
|---|---|---|
| Neuropharmacology | Transporter binding studies | Nanomolar affinities achieved |
| Synthetic Methodology | Click chemistry applications | Efficient triazole incorporation |
| Structure-Activity Relationships | Systematic analog evaluation | Position-dependent activity variations |
| Drug Discovery | Lead optimization | Enhanced selectivity profiles |
Modern organic chemistry has benefited significantly from research into azabicyclic alkaloid derivatives through the development of innovative synthetic methodologies. The challenges associated with constructing these complex three-dimensional structures have driven advances in organocatalysis, asymmetric synthesis, and cascade reaction development. These methodological innovations have found applications far beyond alkaloid synthesis, contributing to the broader synthetic organic chemistry toolkit.
The stereochemical complexity inherent in azabicyclic systems has necessitated the development of sophisticated analytical techniques for characterizing these compounds. Advanced nuclear magnetic resonance spectroscopy methods, combined with computational chemistry approaches, have enabled detailed structural elucidation and conformational analysis of these rigid frameworks. These analytical developments have enhanced understanding of structure-activity relationships and facilitated the design of improved analogs.
Properties
IUPAC Name |
3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-8-6-9(5-7(1)12-8)13-10-3-4-11-13;/h3-4,7-9,12H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQZGCAHFHISJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3N=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves a multi-step process. One common method starts with the preparation of the azabicyclooctane core, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the azabicyclooctane framework.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Overview
(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a significant compound in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, medicine, and industry. Its distinct bicyclic structure combined with a triazole moiety enhances its biological activity and makes it a valuable building block in synthetic chemistry.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its triazole and azabicyclo structures allow for various functionalizations and modifications, leading to the development of new chemical entities with tailored properties.
Biology
The compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways. For instance, research has indicated that it may modulate neurotransmitter receptors, influencing neurological functions and potentially offering insights into treatment strategies for neurological disorders.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases:
- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for developing treatments for conditions like depression or schizophrenia.
- Infectious Diseases : The compound's structural features suggest potential antiviral or antibacterial properties, making it a candidate for drug development against resistant pathogens.
Industry
This compound is being investigated for its applications in developing advanced materials such as polymers and coatings. The unique chemical properties imparted by the triazole ring enhance material performance in various industrial applications.
Case Study 1: Neuropharmacological Effects
Research has demonstrated that derivatives of (1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane exhibit significant neuropharmacological effects in animal models of anxiety and depression. These studies highlight the compound's potential as a lead structure for developing novel antidepressants.
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it exhibited activity against several strains of bacteria and fungi. This suggests its potential utility in developing new antimicrobial agents to combat resistant infections.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the azabicyclooctane framework can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The 8-azabicyclo[3.2.1]octane core is common among analogs, but substituents at the 3-position critically influence biological activity and physicochemical properties. Key comparisons include:
Table 1: Molecular Properties of Selected 8-Azabicyclo[3.2.1]octane Derivatives
*Calculated based on core structure and substituents.
Key Observations:
- Triazole vs. Isoxazole (RTI-336): The target compound’s triazole group is smaller and more polar than RTI-336’s isoxazole and 4-chlorophenyl substituents, suggesting differences in blood-brain barrier penetration and receptor selectivity .
- Ether vs. Sulfonamide Linkages: Analogs with p-tolyloxy () or sulfonamide groups () exhibit enhanced synthetic versatility for further derivatization, whereas the triazole in the target compound may limit metabolic degradation .
- Comparison with Tropane Alkaloids: Ecgonine hydrochloride shares the bicyclic core but lacks the triazole, highlighting the role of substituents in modulating toxicity and pharmacological effects .
Biological Activity
The compound (1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a member of the azabicyclic class of compounds, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a triazole moiety, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Key Features:
- Bicyclic Core : The azabicyclo[3.2.1]octane framework contributes to its rigidity and potential receptor interactions.
- Triazole Substitution : The presence of the triazole ring is significant for enhancing binding affinity to biological targets.
Research indicates that compounds with azabicyclic structures often act on various neurotransmitter systems, including:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects .
- Modulation of Cannabinoid Receptors : Some derivatives have shown potential in modulating cannabinoid receptors, which are pivotal in pain management and inflammation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify key modifications that enhance the biological activity of azabicyclic compounds:
- Substituents on the Triazole Ring : Variations in the triazole substituents have been linked to improved potency against NAAA, with certain configurations yielding IC50 values in the low nanomolar range .
- Bicyclic Modifications : Alterations in the bicyclic structure have also shown to affect selectivity and efficacy towards specific targets such as FAAH and acid ceramidase .
Pharmacological Profiles
The pharmacological profiles of these compounds have been assessed through various preclinical studies:
- In Vitro Studies : Compounds have demonstrated significant inhibition of NAAA with an IC50 value as low as 0.042 μM, indicating high potency .
- In Vivo Studies : Animal models have shown promising results in reducing inflammation and pain, supporting the potential therapeutic applications in chronic pain conditions.
Case Studies
- NAAA Inhibition Study :
- Pain Management Trials :
Comparative Biological Activity Table
Q & A
Q. How can the stereochemical configuration of (1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride be confirmed experimentally?
Methodology :
- Use NMR spectroscopy (e.g., - and -NMR) to analyze coupling constants and nuclear Overhauser effects (NOE) to determine spatial relationships between protons .
- Perform X-ray crystallography to resolve the absolute configuration, particularly if the compound crystallizes in a suitable form .
- Compare experimental optical rotation values with computational predictions (e.g., density functional theory, DFT) .
Q. What synthetic strategies are recommended for optimizing the yield of this bicyclic compound?
Methodology :
- Employ stereoselective cyclization methods, such as acid-catalyzed ring closure of aziridine intermediates, to control the bicyclo[3.2.1]octane framework .
- Introduce the triazole moiety via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for regioselective 1,2,3-triazole formation .
- Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) approaches to maximize yield .
Q. How should researchers address missing physicochemical data (e.g., logP, solubility) for this compound?
Methodology :
- Use HPLC-based methods with standardized columns (e.g., C18) to experimentally determine logP via retention time correlation .
- Perform shake-flask solubility tests in buffered solutions (pH 1.2–7.4) to simulate physiological conditions .
- Apply computational tools (e.g., ACD/Labs or SwissADME) to predict logP and solubility based on molecular descriptors .
Advanced Research Questions
Q. What analytical techniques are critical for detecting and quantifying impurities in this compound?
Methodology :
- Utilize LC-MS/MS with high-resolution mass spectrometry to identify trace impurities, such as des-triazole byproducts or unreacted intermediates .
- Develop HPLC-UV/ELSD methods with gradient elution to separate stereoisomers or degradation products (e.g., under forced degradation studies) .
- Validate impurity profiles according to ICH Q3A/B guidelines, including limits for genotoxic impurities (e.g., alkylating agents) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodology :
- Synthesize analogs with variations in the triazole substituent or bicyclic scaffold to assess impact on target binding (e.g., dopamine or serotonin receptors) .
- Conduct in vitro assays (e.g., radioligand displacement for receptor affinity) and correlate results with computational docking simulations .
- Evaluate metabolic stability using hepatocyte microsomal assays to identify structural liabilities (e.g., sites of cytochrome P450 oxidation) .
Q. What strategies mitigate instability issues in aqueous formulations of this hydrochloride salt?
Methodology :
- Perform pH-dependent stability studies (e.g., 25°C/60% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of the triazole ring) .
- Use lyophilization to enhance shelf-life, with cryoprotectants (e.g., trehalose) to prevent aggregation .
- Explore nanoparticle encapsulation (e.g., PLGA polymers) to improve solubility and reduce hydrolysis .
Q. How can researchers resolve contradictions in reported toxicity data for structurally related 8-azabicyclo compounds?
Methodology :
- Re-evaluate in vivo toxicity using standardized OECD guidelines (e.g., acute oral toxicity in rodents) to confirm LD values .
- Compare metabolic profiles (e.g., via LC-HRMS) across species to identify interspecies variability in detoxification pathways .
- Apply read-across models with validated QSAR tools to extrapolate toxicity data from analogs (e.g., trospium derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
